2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide
CAS No.: 1357948-19-6
VCID: VC7683679
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.368
* For research use only. Not for human or veterinary use.
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide - 1357948-19-6](/images/structure/VC7683679.png)
Description |
The compound 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide is a complex organic molecule that incorporates several functional groups, including a pyridine ring, an oxadiazole ring, and an acetamide moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features. Molecular Formula and Weight
Structural Components
Anti-Inflammatory and Antimicrobial ActivitiesCompounds with similar structural features have been explored for their anti-inflammatory and antimicrobial properties. The presence of the oxadiazole ring, in particular, is known to contribute to these activities in various compounds. Anticancer PotentialWhile specific data on this compound's anticancer activity is lacking, related compounds have shown promise in inhibiting cancer cell growth. Further research would be needed to determine its efficacy in this area. In Silico StudiesIn silico studies, such as molecular docking, can provide insights into the compound's potential interactions with biological targets. These studies can guide further experimental investigations. Experimental EvaluationExperimental evaluation would involve synthesizing the compound and testing its biological activities using in vitro and in vivo models. This step is crucial for validating any predicted activities. |
---|---|
CAS No. | 1357948-19-6 |
Product Name | 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide |
Molecular Formula | C19H17FN4O3 |
Molecular Weight | 368.368 |
IUPAC Name | 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C19H17FN4O3/c20-15-6-1-12(2-7-15)9-21-16(25)11-24-10-14(5-8-17(24)26)19-22-18(23-27-19)13-3-4-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Standard InChIKey | AFHKDWVNBWSOLY-UHFFFAOYSA-N |
SMILES | C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Solubility | not available |
PubChem Compound | 53137312 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume